molecular formula C18H16FN3OS2 B2547650 (3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone CAS No. 1351602-68-0

(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone

Cat. No.: B2547650
CAS No.: 1351602-68-0
M. Wt: 373.46
InChI Key: GDXAHLOPBCLZPU-UHFFFAOYSA-N
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Description

“(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(thiophen-3-yl)methanone” is a compound that pertains to the field of therapeutic compounds . More specifically, it is related to certain compounds that inhibit 11 β-hydroxysteroid dehydrogenase type 1 (11 β-HSD1) .

Scientific Research Applications

Antiproliferative Activity

Research involving similar heterocyclic compounds has demonstrated potential antiproliferative effects, which could be valuable in the development of anticancer therapies. For instance, studies on compounds with similar structural features, such as substituted thiophenes, have explored their role in inhibiting the growth of cancer cell lines. The synthesis and structural analysis of these compounds, including their crystalline properties and molecular interactions, underpin their potential bioactive properties (S. Benaka Prasad et al., 2018).

Serotonin Receptor Agonism

Compounds featuring a combination of piperidine and thiadiazole units have been evaluated for their ability to act as agonists at serotonin receptors, specifically the 5-HT1A receptor. This action has been linked to therapeutic effects in models of neuropathic pain and allodynia, suggesting potential applications in pain management and neurological conditions (F. Colpaert et al., 2004).

Material Science Applications

Additionally, substituted thiophenes, a component related to the compound of interest, have shown a wide range of applications in material science, including their use in organic field-effect transistors, organic light-emitting transistors (OLETs), chemical sensors, and solar cells. This underscores the versatility of thiophene derivatives in both biological and material science fields (S. Nagaraju et al., 2018).

Enzyme Inhibitory Activities

Research on structurally similar thiophene-based heterocyclic compounds has also delved into their enzyme inhibitory activities. These compounds have been evaluated against various enzymes, such as acetylcholinesterase and butyrylcholinesterase, indicating potential for the development of therapeutic agents targeting neurological disorders (A. Cetin et al., 2021).

Fluorescent Chemosensors

Thiadiazole derivatives have been utilized in the design of fluorescent chemosensors, particularly for the detection of metal ions. These compounds can serve as valuable tools in analytical chemistry for environmental monitoring and biomedical diagnostics (A. K. Manna et al., 2020).

Properties

IUPAC Name

[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3OS2/c19-15-6-2-1-5-14(15)17-21-20-16(25-17)12-4-3-8-22(10-12)18(23)13-7-9-24-11-13/h1-2,5-7,9,11-12H,3-4,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXAHLOPBCLZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CSC=C2)C3=NN=C(S3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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